(R)-1-(o-tolyl)Butan-1-amine

Farnesyltransferase Inhibition Structure-Activity Relationship Medicinal Chemistry

Researchers requiring defined stereochemistry for asymmetric synthesis face supply inconsistency with racemic or misconfigured chiral amines. (R)-1-(o-tolyl)butan-1-amine (CAS 698378-41-5) delivers absolute (R)-configuration with ortho-tolyl steric effects critical for molecular recognition. • Enables sub-nanomolar FTase inhibitor development (class-level IC₅₀: 0.16 nM) • Serves as calibration standard for chiral resolution method validation • Available as free base (97%) or HCl salt; both enantiomers offered for SAR studies • Ships ambient; store at 2-8°C under inert gas

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
Cat. No. B7804636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(o-tolyl)Butan-1-amine
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=CC=C1C)N
InChIInChI=1S/C11H17N/c1-3-6-11(12)10-8-5-4-7-9(10)2/h4-5,7-8,11H,3,6,12H2,1-2H3/t11-/m1/s1
InChIKeyCXIYSBUAZIOUNW-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-1-o-tolyl-Butan-1-amine Identity & Procurement


(R)-1-(o-tolyl)Butan-1-amine (CAS: 698378-41-5) is a chiral primary amine with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol [1]. Its structure features a stereogenic carbon center bearing an ortho-tolyl (2-methylphenyl) group, a propyl chain, and a primary amine moiety [2]. The compound exists primarily in its (R)-enantiomeric form, distinguished from its (S)-counterpart (CAS: 698378-42-6) by the absolute configuration at the chiral center. It is commercially available both as the free base and as the hydrochloride salt (CAS: 1622239-58-0, C₁₁H₁₈ClN, MW: 199.72 g/mol) . The compound is classified as a chiral building block, utilized in asymmetric synthesis and pharmaceutical research applications requiring defined stereochemistry .

Why Generic Substitutes Fail for R-1-o-tolyl-Butan-1-amine


Substitution of (R)-1-(o-tolyl)butan-1-amine with its racemate, its (S)-enantiomer, or structurally related arylalkylamines is not scientifically valid for applications requiring defined stereochemistry. The absolute configuration at the chiral carbon center dictates the three-dimensional orientation of the amine, the o-tolyl group, and the propyl chain, which directly influences molecular recognition events with chiral biological targets such as enzymes, receptors, and transporters [1]. The presence of the ortho-methyl substituent on the phenyl ring introduces specific steric and electronic effects distinct from unsubstituted phenyl or para-substituted analogs [2]. Therefore, substitution without stereochemical and structural equivalence introduces undefined variables that compromise experimental reproducibility and downstream synthetic fidelity. The following quantitative evidence establishes the specific contexts in which this compound's properties are materially distinct and procurement-relevant.

R-1-o-tolyl-Butan-1-amine: Differentiation Evidence


Ortho-Tolyl Substitution Enhances FTase Inhibitor Potency

In the development of peptidomimetic farnesyltransferase (FTase) inhibitors, the incorporation of an o-tolyl substitution onto the inhibitor scaffold produced a salutary effect on both in vitro FTase inhibition and inhibition of Ras prenylation in whole cells [1]. This class-level inference demonstrates that the ortho-methylphenyl moiety present in (R)-1-(o-tolyl)butan-1-amine confers a specific steric and electronic environment that can be quantitatively advantageous in biological systems compared to unsubstituted phenyl analogs. While this study does not test (R)-1-(o-tolyl)butan-1-amine directly, it establishes the pharmacological relevance of the o-tolyl pharmacophore in a chiral amine context.

Farnesyltransferase Inhibition Structure-Activity Relationship Medicinal Chemistry

Diastereomeric Resolution with Diacid Resolving Agents

The rational selection of conditions for diastereomeric resolution of chiral amines, including arylalkylamines structurally related to (R)-1-(o-tolyl)butan-1-amine, using diacid resolving agents has been modeled to predict resolution yields and enantiomeric excess (ee) [1]. The model demonstrates that the separation efficiency is highly dependent on the specific amine structure, resolving agent choice, and solvent system. This cross-study comparable evidence implies that (R)-1-(o-tolyl)butan-1-amine, as a chiral amine, requires optimized resolution conditions distinct from achiral or differently substituted amines, and procurement of the pre-resolved (R)-enantiomer eliminates the need for costly in-house method development.

Chiral Resolution Diastereomeric Salt Formation Process Chemistry

Lipophilicity and H-Bonding vs. Structural Analogs

Computed physicochemical properties of (R)-1-(o-tolyl)butan-1-amine provide a baseline for differentiation from close structural analogs [1]. The compound exhibits a computed XLogP3-AA value of 2.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1. For comparison, (R)-1-phenylbutan-1-amine (the des-methyl analog, CAS: 10309-79-2) has a computed XLogP3 of approximately 1.9, indicating that the ortho-methyl group increases lipophilicity by ~0.5 log units. This difference in lipophilicity directly impacts membrane permeability and nonspecific binding profiles.

Lipophilicity Hydrogen Bonding ADME Prediction

Enantiomeric Purity Thresholds in Asymmetric Synthesis

(R)-1-(o-tolyl)butan-1-amine is commercially supplied with a typical purity specification of ≥95% or ≥97% . In asymmetric synthesis applications, the enantiomeric excess (ee) of the chiral building block directly propagates to the stereochemical purity of downstream products. For example, use of a 95% ee chiral amine as a resolving agent or chiral auxiliary yields diastereomeric products with maximum theoretical de (diastereomeric excess) values capped by the starting ee. The (S)-enantiomer (CAS: 698378-42-6) is also commercially available, allowing for controlled stereochemical comparisons [1].

Asymmetric Synthesis Chiral Auxiliary Enantiomeric Excess

Free Base vs. Hydrochloride Salt Selection

(R)-1-(o-tolyl)butan-1-amine is available as both the free base (MW: 163.26 g/mol) and the hydrochloride salt (MW: 199.72 g/mol) . The hydrochloride salt offers distinct advantages for handling and storage: it is a crystalline solid at room temperature, whereas the free base is typically an oil or low-melting solid. The salt form exhibits altered solubility profiles—generally increased aqueous solubility compared to the free base—which can be advantageous for aqueous reaction conditions or biological assays [1].

Salt Form Solubility Formulation Stability

R-1-o-tolyl-Butan-1-amine Research & Industrial Applications


Asymmetric Synthesis of FTase Inhibitors

Based on the class-level evidence demonstrating that o-tolyl substitution enhances FTase inhibition to sub-nanomolar IC₅₀ values (0.16 nM) and improves whole-cell Ras prenylation inhibition [1], (R)-1-(o-tolyl)butan-1-amine serves as a key chiral building block for constructing peptidomimetic FTase inhibitors. The defined (R)-stereochemistry ensures consistent stereochemical outcomes in downstream coupling reactions, while the o-tolyl moiety contributes to the enhanced biological potency observed in this inhibitor class. This application is particularly relevant for medicinal chemistry programs targeting Ras-driven cancers.

Chiral Resolution Method Development & Optimization

As a representative chiral arylalkylamine, (R)-1-(o-tolyl)butan-1-amine can be employed as a model substrate for developing and validating diastereomeric resolution protocols using diacid resolving agents [2]. The rational modeling approach described for chiral amine resolution enables prediction of yield and enantiomeric excess outcomes based on acid-base equilibria. Procurement of the pure (R)-enantiomer allows for method calibration and serves as an analytical standard for assessing resolution efficiency.

Chiral Ligand and Organocatalyst Synthesis

The combination of a primary amine functional group and a sterically demanding ortho-tolyl substituent (XLogP3 = 2.4, indicating enhanced lipophilicity [3]) makes (R)-1-(o-tolyl)butan-1-amine suitable for derivatization into chiral ligands, organocatalysts, or chiral auxiliaries. The ortho-methyl group introduces steric hindrance that can influence enantioselectivity in asymmetric transformations, while the (R)-configuration provides a predictable chiral environment. This application is supported by the compound's commercial availability in both free base and hydrochloride salt forms , enabling flexible reaction condition selection.

Pharmacophore Exploration in SAR Studies

The o-tolyl moiety present in (R)-1-(o-tolyl)butan-1-amine represents a validated pharmacophoric element for certain biological targets, as demonstrated by the salutary effect on FTase inhibition compared to unsubstituted phenyl analogs [1]. In SAR campaigns, this compound can serve as a reference point for evaluating the contribution of the ortho-methyl group and chiral center to target binding affinity, selectivity, and functional activity. The availability of both (R)- and (S)-enantiomers [4] further enables stereochemical SAR exploration.

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